molecular formula C30H25N7OS B13379426 N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B13379426
M. Wt: 531.6 g/mol
InChI Key: NKJWVDQLESBTKS-DPNNOFEESA-N
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Description

N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features multiple functional groups, including an indole, a triazole, and a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the indole and triazole intermediates with acetohydrazide under specific conditions, such as refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole and triazole rings, along with the hydrazide moiety, allows for diverse interactions with biological targets and makes it a versatile compound for various applications .

Properties

Molecular Formula

C30H25N7OS

Molecular Weight

531.6 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H25N7OS/c38-29(35-33-18-22-17-31-26-15-7-6-14-25(22)26)20-39-30-36-34-28(37(30)23-11-2-1-3-12-23)19-32-27-16-8-10-21-9-4-5-13-24(21)27/h1-18,31-32H,19-20H2,(H,35,38)/b33-18+

InChI Key

NKJWVDQLESBTKS-DPNNOFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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